molecular formula C12H14N4O3S B5322045 N-(2,4-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide

N-(2,4-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide

Cat. No. B5322045
M. Wt: 294.33 g/mol
InChI Key: XNYOFXMWBXEFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(1H-1,2,3-triazol-5-ylthio)acetamide, commonly known as DMTA, is a chemical compound that belongs to the class of acetamides. DMTA has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of DMTA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and proteins involved in various cellular processes. For example, DMTA has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
DMTA has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that DMTA can induce apoptosis, a process of programmed cell death, in cancer cells. DMTA has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, DMTA has been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

DMTA has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a lead compound for the development of new drugs. However, DMTA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on DMTA. One possible direction is the development of new derivatives of DMTA with improved pharmacological properties. Another direction is the investigation of the potential of DMTA as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Furthermore, the elucidation of the exact mechanism of action of DMTA could provide insights into its potential applications in medicine.
Conclusion:
In conclusion, DMTA is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It has shown promising results in various in vitro studies, including its potential as an antitumor, antibacterial, and antifungal agent. However, further research is needed to fully understand the pharmacological properties of DMTA and its potential applications in medicine.

Synthesis Methods

DMTA can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the formation of a triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction. The final step involves the acetylation of the amine group using acetic anhydride.

Scientific Research Applications

DMTA has shown potential applications in medicinal chemistry, particularly in the development of new drugs. It has been reported to exhibit antitumor, antibacterial, and antifungal activities. DMTA has also been investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-18-8-3-4-9(10(5-8)19-2)14-11(17)7-20-12-6-13-16-15-12/h3-6H,7H2,1-2H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYOFXMWBXEFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NNN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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